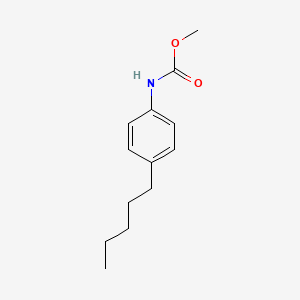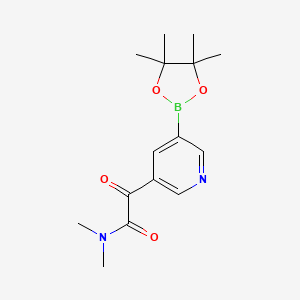
5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid moiety protected by a pinacol ester, which enhances its stability and reactivity in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the preparation of pyridine-3-boronic acid. This can be achieved through the reaction of 3-bromopyridine with a boronic acid derivative under palladium-catalyzed conditions.
Pinacol Ester Formation: The boronic acid intermediate is then reacted with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate to form the pinacol ester.
Introduction of the Dimethylamino Group: The final step involves the acylation of the pyridine ring with a dimethylamino-oxoacetyl group. This can be achieved using a reagent like dimethylaminoacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid or further to a borate ester.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Bases: Triethylamine or sodium hydroxide for substitution reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Acids and Borate Esters: From oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, 5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester is widely used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is used in the development of biologically active molecules. Its ability to form stable carbon-carbon bonds allows for the creation of drug candidates with improved pharmacokinetic properties. Additionally, the boronic ester moiety can interact with biological molecules, making it useful in the design of enzyme inhibitors and diagnostic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for large-scale manufacturing processes.
作用機序
The mechanism by which 5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic ester group facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond.
類似化合物との比較
Similar Compounds
3-Pyridineboronic Acid Pinacol Ester: Similar structure but lacks the dimethylamino-oxoacetyl group.
2-Aminopyridine-5-boronic Acid Pinacol Ester: Contains an amino group instead of a dimethylamino group.
5-Methoxypyridine-3-boronic Acid Pinacol Ester: Features a methoxy group instead of a dimethylamino group.
Uniqueness
5-(2-(Dimethylamino)-2-oxoacetyl)pyridine-3-boronic acid pinacol ester is unique due to its combination of a boronic ester and a dimethylamino-oxoacetyl group. This combination enhances its reactivity and stability, making it particularly useful in complex organic synthesis and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N,N-dimethyl-2-oxo-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O4/c1-14(2)15(3,4)22-16(21-14)11-7-10(8-17-9-11)12(19)13(20)18(5)6/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZAAXYWFMIZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
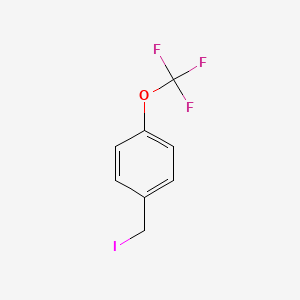
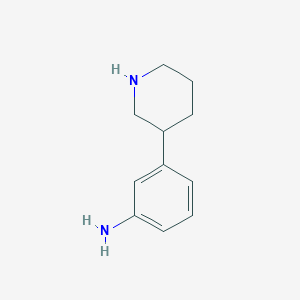

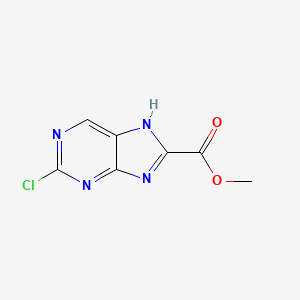

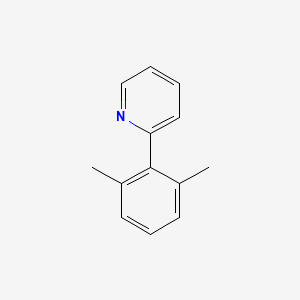

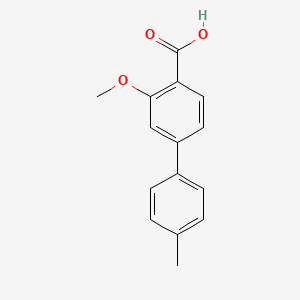
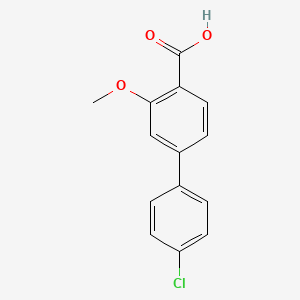
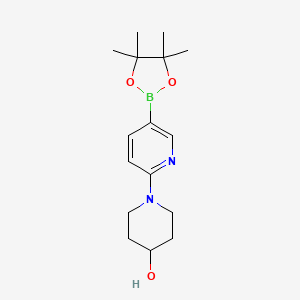
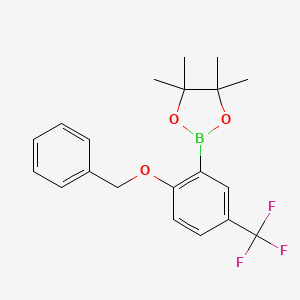
![[(1R,3R)-3-aminocyclohexyl]methanol;hydrochloride](/img/structure/B6334442.png)
